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Compound of Interest

Compound Name: 4-Formyl-3-methoxybenzoic acid

Cat. No.: B2511987 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Formyl-3-
methoxybenzoic acid

Introduction
4-Formyl-3-methoxybenzoic acid, a trifunctional aromatic compound, represents a significant

building block in the fields of medicinal chemistry and materials science. Its unique molecular

architecture, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring,

offers a versatile platform for complex organic synthesis. This guide provides a comprehensive

overview of its physicochemical properties, reactivity, analytical characterization, and synthetic

relevance, tailored for researchers, scientists, and drug development professionals. By delving

into the causality behind its chemical behavior and outlining validated analytical protocols, this

document serves as an authoritative resource for harnessing the full potential of this valuable

intermediate.

Molecular Identity and Structure
The precise arrangement of functional groups in 4-Formyl-3-methoxybenzoic acid is

fundamental to its reactivity and physical properties. The molecule consists of a benzoic acid

core with a methoxy group at position 3 and a formyl (aldehyde) group at position 4.

The IUPAC name for this compound is 4-Formyl-3-methoxybenzoic acid.[1] Its structure is

defined by the presence of an electron-donating methoxy group positioned ortho to the

carboxylic acid and an electron-withdrawing formyl group at the para position. This substitution
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pattern creates a distinct electronic and steric environment that governs the molecule's

chemical behavior.

Caption: 2D Structure of 4-Formyl-3-methoxybenzoic acid.

Table 1: Key Identifiers for 4-Formyl-3-methoxybenzoic acid

Identifier Value Source(s)

IUPAC Name
4-Formyl-3-
methoxybenzoic acid

[1]

CAS Number 80893-99-8 [2][3][4]

Molecular Formula C₉H₈O₄ [1][5]

Molecular Weight 180.16 g/mol [1]

SMILES
COC1=C(C=CC(=C1)C(=O)O)

C=O
[5]

| InChIKey | HYBGYWUQRRQICT-UHFFFAOYSA-N |[5] |

Physicochemical Properties
The physical properties of 4-Formyl-3-methoxybenzoic acid are dictated by the interplay

between its polar functional groups and the aromatic backbone. These characteristics are

crucial for determining appropriate solvents, reaction conditions, and purification methods.

Table 2: Summary of Physicochemical Properties
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Property Value/Description Rationale & Insights

Appearance
Expected to be a solid at
room temperature.

Based on analogous
structures like 4-
methoxybenzoic acid.[6]

Melting Point
Data not readily available in

public literature.

Requires experimental

determination via techniques

like Differential Scanning

Calorimetry (DSC). The related

compound 4-formyl-3-

hydroxybenzoic acid melts at

235-240 °C.[7]

Boiling Point

Not available; likely to

decompose upon heating at

atmospheric pressure.

The presence of multiple

functional groups increases

the likelihood of decomposition

before boiling.

Solubility

Predicted to be soluble in polar

organic solvents (e.g., DMSO,

DMF, methanol, ethanol) and

aqueous base. Limited

solubility in water and nonpolar

solvents.

The carboxylic acid group

confers solubility in basic

solutions via salt formation.

The overall polarity allows for

dissolution in polar organic

solvents.

| pKa | Estimated to be around 4. | The parent compound, benzoic acid, has a pKa of 4.2. The

electron-withdrawing formyl group (-CHO) increases acidity (lowers pKa), while the electron-

donating methoxy group (-OCH₃) slightly decreases acidity (raises pKa). The net effect is a pKa

value close to that of benzoic acid. |

Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Formyl-3-methoxybenzoic acid lies in the distinct reactivity of its

three functional groups, which can be addressed selectively under different reaction conditions.

This trifunctional nature makes it a powerful intermediate for building molecular complexity.
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Carboxylic Acid Group: This is the most acidic site and readily undergoes deprotonation. It

can be converted into a variety of derivatives:

Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) or

with alkyl halides after conversion to a carboxylate salt.

Amide Formation: Can be activated (e.g., with thionyl chloride to form an acyl chloride)

and reacted with amines to form amides.

Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium

aluminum hydride (LiAlH₄).

Aldehyde Group: This group is a key site for carbon-carbon and carbon-nitrogen bond

formation.

Oxidation: Can be selectively oxidized to a second carboxylic acid group, yielding 3-

methoxyphthalic acid.

Reduction: Can be selectively reduced to a primary alcohol using milder reducing agents

like sodium borohydride (NaBH₄), leaving the carboxylic acid intact.

Reductive Amination: Reacts with primary or secondary amines to form an imine, which is

then reduced in situ to form a secondary or tertiary amine, respectively. This is a

cornerstone reaction in drug discovery.

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the

electron-donating methoxy group and deactivated by the electron-withdrawing formyl and

carboxyl groups. The directing effects of the substituents would need to be carefully

considered for any further ring functionalization.
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Caption: Key reaction pathways for 4-Formyl-3-methoxybenzoic acid.

Analytical Characterization Protocols
Confirming the identity, purity, and structure of 4-Formyl-3-methoxybenzoic acid is critical. A

combination of chromatographic and spectroscopic methods provides a self-validating system

for its comprehensive analysis.

Protocol 1: Purity Determination by High-Performance
Liquid Chromatography (HPLC-UV)
This method is ideal for quantifying the purity of the compound due to the strong UV

absorbance of the aromatic ring and conjugated systems.

Expertise & Causality: A reversed-phase C18 column is chosen because it effectively

separates moderately polar organic molecules from nonpolar and highly polar impurities. The

mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the

analyte by balancing polarity. Phosphoric acid is added to suppress the ionization of the

carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention

times. UV detection at 254 nm is selected as it is a common wavelength where aromatic

compounds exhibit strong absorbance.

Methodology:
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Instrumentation: HPLC system with a UV-Vis detector, and a C18 reversed-phase column

(e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid.[8]

Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and water, acidifying the

aqueous portion with 0.1% phosphoric acid.[8]

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Detection Wavelength: 254 nm

Injection Volume: 10 µL

Column Temperature: 30 °C

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of

the mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter

before injection.

Analysis: Inject the sample and integrate the area of the main peak. Purity is calculated as

the area of the main peak divided by the total area of all peaks.

Protocol 2: Structural Confirmation by Spectroscopic
Analysis
Spectroscopy provides definitive structural information by probing the molecule's atomic and

bonding environments.

¹H NMR Spectroscopy (in DMSO-d₆):

Rationale: The proton NMR spectrum will confirm the presence and connectivity of all non-

exchangeable protons.

Predicted Signals:
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~13.0 ppm (singlet, 1H, broad): Carboxylic acid proton (-COOH).

~9.9 ppm (singlet, 1H): Aldehyde proton (-CHO).

~7.8-8.1 ppm (multiplet, 3H): Aromatic protons. Their exact shifts and splitting patterns

(likely a doublet, a singlet, and a doublet) will confirm the 1,3,4-substitution pattern.

~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃).

Infrared (IR) Spectroscopy:

Rationale: IR spectroscopy identifies the functional groups present by their characteristic

vibrational frequencies.

Predicted Absorption Bands:

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

~1700-1680 cm⁻¹ (strong): C=O stretch of the aldehyde.

~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid. These two C=O peaks

may overlap.

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretches of the aromatic ring.

~1250 cm⁻¹ and ~1050 cm⁻¹: C-O stretches of the ether and carboxylic acid.

Mass Spectrometry (MS):

Rationale: Provides the exact molecular weight and fragmentation patterns.

Predicted Data: In negative ion mode ESI-MS, a prominent peak at m/z 179.03

corresponding to the deprotonated molecule [M-H]⁻ would be expected.[5]
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Caption: Workflow for analytical characterization and validation.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Formyl-3-methoxybenzoic acid is not widely

available, data from structurally similar compounds like p-anisic acid can be used to establish

prudent handling practices.[9][10] The compound should be treated as a potentially hazardous

chemical.
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Table 3: General Safety and Handling Guidelines

Aspect Recommendation Rationale

GHS Hazards

Expected to cause skin
irritation, serious eye
irritation, and may cause
respiratory irritation.[9]

Aromatic acids and
aldehydes are common
irritants. Dust inhalation
should be avoided.

Personal Protective Equipment

(PPE)

Safety glasses with side-

shields, chemical-resistant

gloves (e.g., nitrile), and a lab

coat.[9][11]

To prevent contact with eyes

and skin.

Handling

Use in a well-ventilated area or

a chemical fume hood. Avoid

generating dust. Wash hands

thoroughly after handling.[11]

[12]

To minimize inhalation

exposure.

Storage

Store in a tightly closed

container in a cool, dry place

away from incompatible

materials such as strong

oxidizing agents.[13]

To ensure chemical stability

and prevent hazardous

reactions.

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance

with local regulations.[12] | To prevent environmental contamination. |

Applications in Research and Development
The primary value of 4-Formyl-3-methoxybenzoic acid is as a versatile building block for

synthesizing more complex molecules, particularly in the pharmaceutical industry.

Drug Discovery: This molecule is an ideal scaffold for creating libraries of compounds for

biological screening. The carboxylic acid can serve as a handle for attaching the molecule to

a solid support for combinatorial chemistry, while the aldehyde is a key functional group for

introducing diversity through reductive amination. The closely related intermediate, 4-formyl-
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3-methoxybenzonitrile, is used in the synthesis of Finerenone, a nonsteroidal

mineralocorticoid receptor antagonist.[14] This highlights the relevance of the 4-formyl-3-

methoxy substitution pattern in modern drug design.

Materials Science: The rigid aromatic core and reactive functional groups make it a

candidate for synthesizing specialty polymers, liquid crystals, and functional dyes.[15] For

example, it can be incorporated into polymer backbones to modify properties like thermal

stability and solubility.

Conclusion
4-Formyl-3-methoxybenzoic acid is a highly functionalized aromatic intermediate with

significant potential in synthetic chemistry. Its well-defined reactivity, stemming from its distinct

carboxylic acid, aldehyde, and methoxy groups, allows for selective and predictable

transformations. While some physical data requires further experimental determination, its

structural features and chemical behavior can be confidently predicted based on established

chemical principles. By employing the robust analytical and handling protocols outlined in this

guide, researchers can effectively and safely utilize this compound to advance projects in drug

discovery, agrochemicals, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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